2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of bromine, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,3-dioxo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Substitution: Formation of 2,3-diamino-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one or 2,3-dithio-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Scientific Research Applications
2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-(2-hydroxyphenyl)propan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one: Lacks the bromine atoms, which can influence its chemical properties and applications.
2,3-Dichloro-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one:
Properties
CAS No. |
39729-17-4 |
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Molecular Formula |
C16H14Br2O3 |
Molecular Weight |
414.09 g/mol |
IUPAC Name |
2,3-dibromo-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H14Br2O3/c1-21-11-8-6-10(7-9-11)14(17)15(18)16(20)12-4-2-3-5-13(12)19/h2-9,14-15,19H,1H3 |
InChI Key |
ACMLYNXQGMLUOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2O)Br)Br |
Origin of Product |
United States |
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